molecular formula C12H13N3O2S B2481672 2-(Benzylamino)pyridine-3-sulfonamide CAS No. 1291865-89-8

2-(Benzylamino)pyridine-3-sulfonamide

Cat. No. B2481672
CAS RN: 1291865-89-8
M. Wt: 263.32
InChI Key: ARUGVXAZJVRYTJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)pyridine-3-sulfonamide is a molecule that contains the sulfonamide functional group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Scientific Research Applications

C12H13N3O2S\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2\text{S}C12​H13​N3​O2​S

, has garnered interest due to its versatile properties. Below, I’ve outlined several unique applications:

Mechanism of Action

Target of Action

2-(Benzylamino)pyridine-3-sulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including 2-(Benzylamino)pyridine-3-sulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, by inhibiting carbonic anhydrase, they can interfere with the balance of bicarbonate ions and protons in the body, affecting processes like diuresis and pH regulation . By inhibiting dihydropteroate synthetase, they can disrupt the synthesis of folate, a vital nutrient for cell growth and replication .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to changes in fluid balance and pH levels in the body, affecting processes like diuresis and the regulation of intraocular pressure . The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which can inhibit the growth and replication of cells, particularly in rapidly dividing cells like bacteria .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase and dihydropteroate synthetase by 2-(Benzylamino)pyridine-3-sulfonamide can lead to a variety of effects at the molecular and cellular levels. These include changes in fluid balance and pH regulation, as well as the inhibition of cell growth and replication due to disruption of folate synthesis .

Action Environment

The action, efficacy, and stability of 2-(Benzylamino)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics and pharmacodynamics of the drug .

Safety and Hazards

While specific safety and hazard information for 2-(Benzylamino)pyridine-3-sulfonamide is not available, sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

properties

IUPAC Name

2-(benzylamino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-18(16,17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGVXAZJVRYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)pyridine-3-sulfonamide

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